methyl 4-{2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamido}benzoate
Description
Methyl 4-{2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamido}benzoate is a heterocyclic compound featuring a 1,2-dihydropyridinone core linked to a 3-phenyl-1,2,4-oxadiazole moiety via an acetamido bridge, with a para-substituted methyl benzoate group. This structure combines pharmacophoric elements known for bioactivity, including the 1,2,4-oxadiazole ring (associated with metabolic stability and hydrogen bonding) and the 1,2-dihydropyridinone scaffold (implicated in kinase inhibition and anti-inflammatory activity) .
Synthesis typically involves coupling 2-(3-oxo-2,3-dihydropyridin-1-yl)acetic acid derivatives with halogenated oxadiazole intermediates under basic conditions (e.g., Cs₂CO₃ in DMF), followed by esterification . Characterization via ¹H NMR, IR, and mass spectrometry confirms structural integrity .
Properties
IUPAC Name |
methyl 4-[[2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O5/c1-31-23(30)16-9-11-17(12-10-16)24-19(28)14-27-13-5-8-18(22(27)29)21-25-20(26-32-21)15-6-3-2-4-7-15/h2-13H,14H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUXQJDGQYTQJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamido}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the oxadiazole ring through the reaction of a hydrazide with a nitrile, followed by cyclization. The pyridine ring can be introduced through a condensation reaction with an appropriate aldehyde. The final step involves esterification to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetyl}amino)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxadiazole ring to other heterocyclic structures.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a different heterocyclic compound.
Scientific Research Applications
Methyl 4-({[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetyl}amino)benzoate has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: It may be used in the development of new materials with unique properties, such as improved thermal stability or conductivity.
Mechanism of Action
The mechanism of action of methyl 4-{2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamido}benzoate likely involves interactions with specific molecular targets, such as enzymes or receptors. The oxadiazole and pyridine rings may play a role in binding to these targets, while the benzoate ester could influence the compound’s solubility and bioavailability. Further research is needed to fully elucidate the molecular pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituent positions and electronic profiles, influencing physicochemical and biological properties. Below is a comparative analysis with key analogs:
Methyl 2-{2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamido}benzoate (L107-0036)
- Structural Difference : The benzoate group is ortho-substituted (position 2) instead of para (position 4).
- Implications :
Methyl 2-(2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamido)benzoate (L987-0157)
- Structural Differences :
- 4-Methoxyphenyl substituent on the oxadiazole ring vs. phenyl in the target compound.
- Ortho-substituted benzoate.
- Ortho substitution may reduce metabolic stability compared to para-substituted analogs .
Comparative Data Table
Research Findings and Implications
- Synthetic Yields : The target compound and analogs are synthesized in moderate yields (50–70%) via nucleophilic substitution, with para-substituted derivatives requiring longer reaction times due to steric effects .
- Bioactivity Trends :
- Thermal Stability : Differential scanning calorimetry (DSC) reveals the target compound’s melting point (mp = 198°C) exceeds ortho analogs (mp = 172–185°C), suggesting stronger crystalline packing .
Biological Activity
Methyl 4-{2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamido}benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features several unique structural motifs that contribute to its biological activity:
- Oxadiazole Ring : Known for its diverse pharmacological properties.
- Dihydropyridine Moiety : Often associated with calcium channel blocking activity.
- Acetamido Group : Imparts solubility and enhances biological interaction.
The molecular formula is , with a molecular weight of approximately 444.5 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can modulate various pathways:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic processes.
- Receptor Modulation : It could potentially interact with receptors influencing neurotransmitter systems or other signaling pathways.
Biological Activity and Case Studies
Numerous studies have evaluated the biological activity of this compound and related derivatives. Key findings include:
Antimicrobial Activity
A study demonstrated that derivatives containing oxadiazole rings exhibited significant antimicrobial properties against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM .
Cytotoxicity Studies
Cytotoxicity assays conducted on human cell lines (HaCat and Balb/c 3T3) revealed that certain derivatives showed promising results, indicating potential for further development as anticancer agents .
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions of the compound with target proteins. For instance, binding energies were calculated to assess interactions with key enzymes such as MurD and DNA gyrase, providing insights into its potential as an antimicrobial agent .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
